molecular formula C24H32N4O B2505420 N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}cyclopropanecarboxamide CAS No. 946218-58-2

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}cyclopropanecarboxamide

Cat. No.: B2505420
CAS No.: 946218-58-2
M. Wt: 392.547
InChI Key: LWGGVTZKZDVFGH-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}cyclopropanecarboxamide is a complex organic compound with a molecular formula of C26H36N4O. This compound is known for its potential applications in various fields, including drug discovery and medicinal chemistry. It is characterized by the presence of a cyclopropane carboxamide group attached to a phenylpiperazine moiety, which is further substituted with a dimethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}cyclopropanecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Phenylpiperazine Intermediate: The reaction begins with the formation of 4-phenylpiperazine by reacting phenylhydrazine with ethylene diamine under acidic conditions.

    Introduction of the Dimethylamino Group: The phenylpiperazine intermediate is then reacted with dimethylamine in the presence of a suitable catalyst to introduce the dimethylamino group.

    Cyclopropanecarboxamide Formation: The final step involves the reaction of the dimethylaminophenylpiperazine intermediate with cyclopropanecarboxylic acid chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}cyclopropanecarboxamide is unique due to its specific structural features, such as the cyclopropane carboxamide group, which imparts distinct physicochemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O/c1-26(2)21-12-10-19(11-13-21)23(18-25-24(29)20-8-9-20)28-16-14-27(15-17-28)22-6-4-3-5-7-22/h3-7,10-13,20,23H,8-9,14-18H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGGVTZKZDVFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2CC2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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